molecular formula C35H59ClO7 B14266747 (2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14266747
M. Wt: 627.3 g/mol
InChI Key: HAAIKLIMLBUYHH-MSQICSQPSA-N
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Description

The compound (2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and intricate arrangement of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The initial step typically involves the formation of the core structure through a series of cyclization reactions. Subsequent steps include the introduction of the chloro and hydroxymethyl groups, as well as the formation of the oxane ring. Each step requires specific reagents and catalysts to achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more selective catalysts to reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the chloro group would yield the corresponding hydrocarbon.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a useful probe for studying enzyme-substrate interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as increased strength or flexibility.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple chiral centers and functional groups, such as:

  • (2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • This compound

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and chiral centers, which confer unique properties and reactivity. This makes it a valuable tool for studying complex biochemical processes and developing new therapeutic agents.

Properties

Molecular Formula

C35H59ClO7

Molecular Weight

627.3 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27?,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1

InChI Key

HAAIKLIMLBUYHH-MSQICSQPSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC(C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C

Origin of Product

United States

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